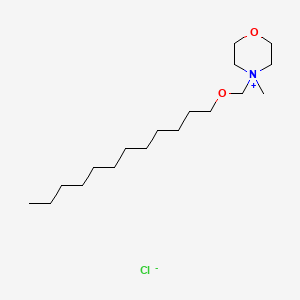
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride is a quaternary ammonium compound. It is a derivative of morpholine, which is a heterocyclic amine featuring both amine and ether functional groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride typically involves the quaternization of morpholine. The process begins with the reaction of morpholine with dodecyl chloride under controlled conditions to form the intermediate compound. This intermediate is then further reacted with methyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale output. The process is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture studies to investigate its effects on cell membranes and transport mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride primarily involves its interaction with cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making it an effective antimicrobial agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, which lacks the dodecyloxy and methyl groups.
Quaternary Ammonium Compounds: Other compounds in this class, such as benzalkonium chloride and cetyltrimethylammonium chloride, share similar surfactant and antimicrobial properties.
Uniqueness
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride is unique due to its specific structure, which imparts distinct surfactant properties and enhances its ability to disrupt cell membranes. The presence of the dodecyloxy group increases its hydrophobicity, making it more effective in interacting with lipid bilayers compared to simpler quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
73448-52-9 |
|---|---|
Molekularformel |
C18H38ClNO2 |
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
4-(dodecoxymethyl)-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C18H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-19(2)13-16-20-17-14-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OKVVRWSQPJRXLV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOC[N+]1(CCOCC1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




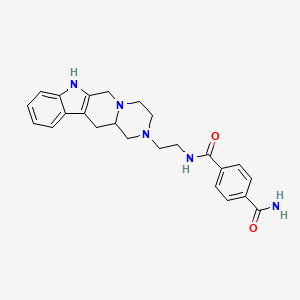
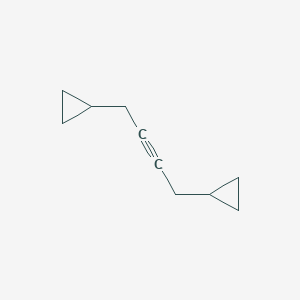
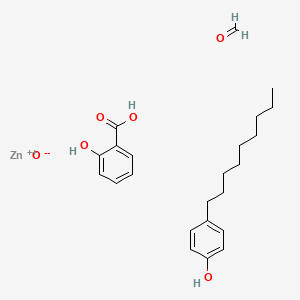
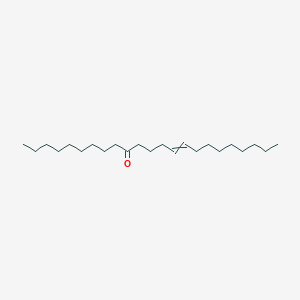
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
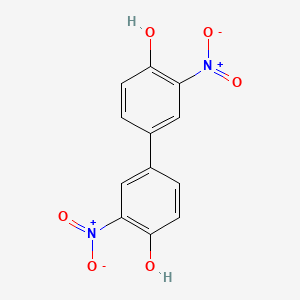
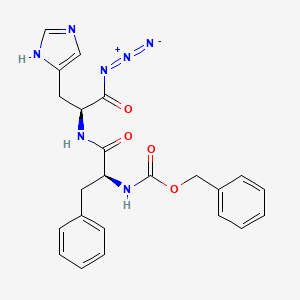
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
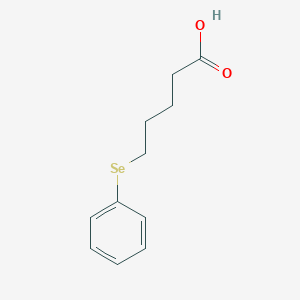
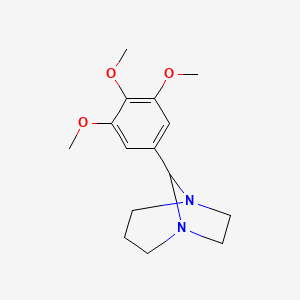
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
